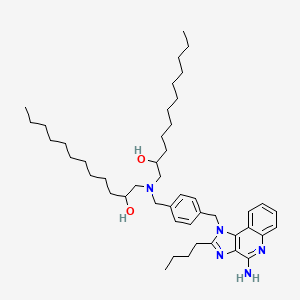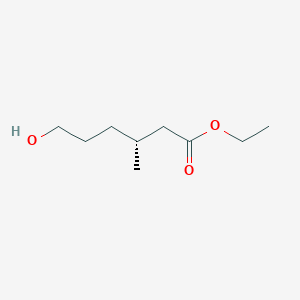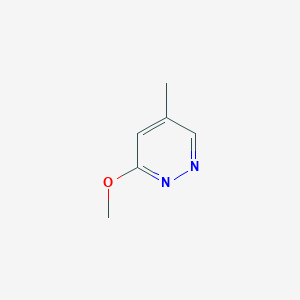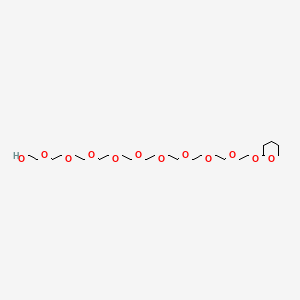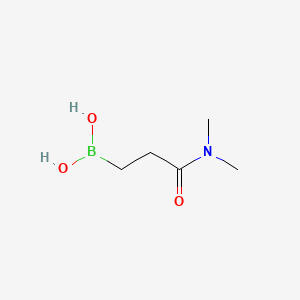
(3-(Dimethylamino)-3-oxopropyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Dimethylamino)-3-oxopropyl)boronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boronic acid group attached to a propyl chain with a dimethylamino and oxo functional group, making it a versatile reagent in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Dimethylamino)-3-oxopropyl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-hydroxybenzeneboronic acid.
Esterification: The 3-hydroxybenzeneboronic acid undergoes esterification to form 3-hydroxybenzeneboronic pinacol ester.
Coupling Reaction: The pinacol ester is then coupled with N,N-dimethylaminopropane hydrochloride to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (3-(Dimethylamino)-3-oxopropyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boron-containing alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boron-containing alcohols.
Substitution: Substituted boronic acid derivatives.
Applications De Recherche Scientifique
(3-(Dimethylamino)-3-oxopropyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (3-(Dimethylamino)-3-oxopropyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition. The compound’s dimethylamino group can also participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Borinic acid: An oxyacid of boron with similar reactivity but lacking the dimethylamino and oxo functional groups.
Boronic acids: A broader class of compounds with diverse applications in sensing, drug development, and materials science.
Uniqueness: (3-(Dimethylamino)-3-oxopropyl)boronic acid stands out due to its unique combination of functional groups, which confer distinct reactivity and binding properties. This makes it particularly useful in applications requiring specific molecular interactions and high selectivity.
Propriétés
Formule moléculaire |
C5H12BNO3 |
|---|---|
Poids moléculaire |
144.97 g/mol |
Nom IUPAC |
[3-(dimethylamino)-3-oxopropyl]boronic acid |
InChI |
InChI=1S/C5H12BNO3/c1-7(2)5(8)3-4-6(9)10/h9-10H,3-4H2,1-2H3 |
Clé InChI |
SKVIRYLWMYWFEF-UHFFFAOYSA-N |
SMILES canonique |
B(CCC(=O)N(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


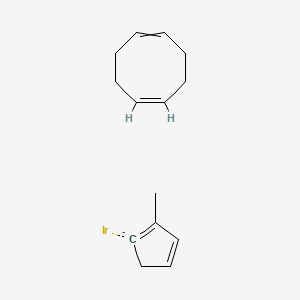




![[2-[[(1~{S})-1-(3-chlorophenyl)-2-fluoranyl-ethyl]amino]-7-methoxy-1,3-benzoxazol-5-yl]-[(2~{S},5~{S})-5-(2-hydroxyethyl)-2-methyl-morpholin-4-yl]methanone](/img/structure/B11928129.png)
